molecular formula C16H24ClN3O2S B15182269 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride CAS No. 93823-71-3

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride

Cat. No.: B15182269
CAS No.: 93823-71-3
M. Wt: 357.9 g/mol
InChI Key: QBYCMAWGDGZPFU-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring, a carboxamide group, and a thienylcarbonyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The thienylcarbonyl moiety is then attached through a series of coupling reactions. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process includes crystallization and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-carboxamide derivatives: Compounds with similar pyrrole and carboxamide structures.

    Thienylcarbonyl compounds: Compounds containing the thienylcarbonyl moiety.

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylcarbonyl)amino)ethyl)-, monohydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93823-71-3

Molecular Formula

C16H24ClN3O2S

Molecular Weight

357.9 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[2-(thiophene-2-carbonylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C16H23N3O2S.ClH/c1-15(2)10-11(16(3,4)19-15)13(20)17-7-8-18-14(21)12-6-5-9-22-12;/h5-6,9-10,19H,7-8H2,1-4H3,(H,17,20)(H,18,21);1H

InChI Key

QBYCMAWGDGZPFU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCNC(=O)C2=CC=CS2)C.Cl

Origin of Product

United States

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